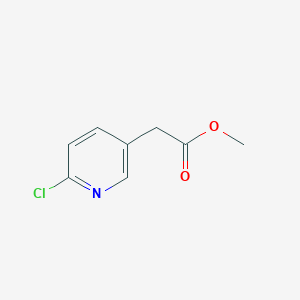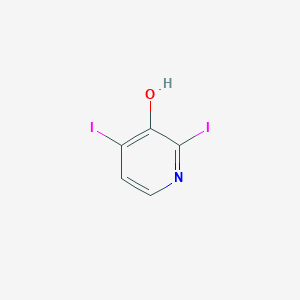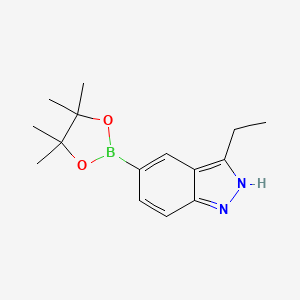
2-(Tetrahydro-2H-pyran-3-yl)ethanol
概要
説明
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” involves a reaction where the mixture is filtered and the filter cake is washed with dichloromethane. The combined organic layers are concentrated in vacuo. The crude product is purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol as a colorless oil .Molecular Structure Analysis
The molecular structure of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” is characterized by a tetrahydropyran ring attached to an ethanol group . The molecular weight of this compound is 146.18 .Physical And Chemical Properties Analysis
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a liquid at room temperature with a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg . It has a density of 1.077 g/mL at 20 °C .科学的研究の応用
Acetal Protecting Groups in Organic Synthesis
- 2-(Tetrahydro-2H-pyran-3-yl)ethanol is utilized in the synthesis of tetrahydrofuran-based acetal protecting groups for alcohols, providing a complementary method to the classical tetrahydro-2H-pyran-2-yl protocol. This process involves treatment with VCl3 and CCl4 at room temperature and is noted for its efficiency and tolerance of several functional groups without racemization (Das et al., 2007).
Applications in Heterocyclic Chemistry
- In heterocyclic chemistry, 2-(Tetrahydro-2H-pyran-3-yl)ethanol derivatives are involved in the silicon-directed oxa-Pictet-Spengler cyclization, leading to the formation of tetrahydro-pyrano[3,4-b]indoles. This process also shows an unusual reaction pathway leading to dimeric products (Zhang et al., 2005).
Role in Achmatowicz Rearrangement
- It plays a role in Achmatowicz rearrangement, where oxidation of related compounds leads to the production of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one in significant yield. This process is crucial in synthetic organic chemistry for constructing complex molecular structures (Gerçek, 2007).
Chemical Engineering Applications
- In chemical engineering, the compound is studied for its vapor-liquid equilibrium, densities, and interfacial tensions in mixtures with ethanol. This research provides valuable data for the design and optimization of chemical processes involving this compound (Mejía et al., 2012).
Prins-Type Cyclization
- 2-(Tetrahydro-2H-pyran-3-yl)ethanol is also pivotal in Prins-type cyclization reactions, used in the synthesis of various halo-2H-pyrans, which are significant in medicinal chemistry and natural product synthesis (Miranda et al., 2003).
Safety And Hazards
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal
特性
IUPAC Name |
2-(oxan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNKCUQFRSBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307452 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-3-yl)ethanol | |
CAS RN |
1050493-77-0 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

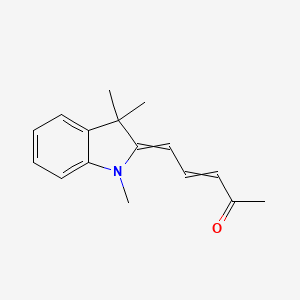
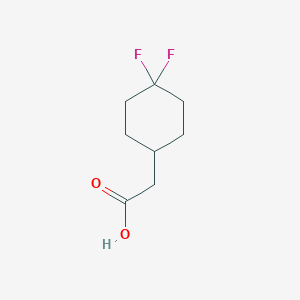
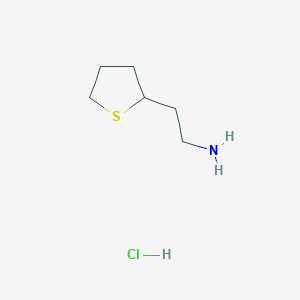

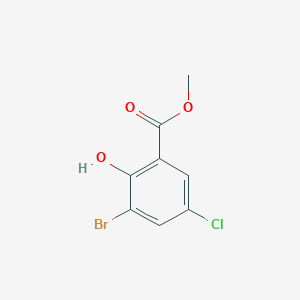
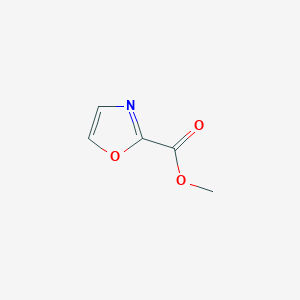
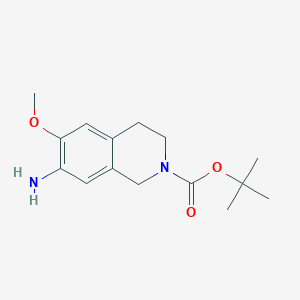
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
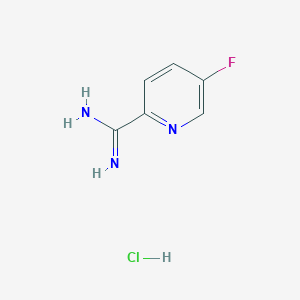
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
